Bienvenue dans la boutique en ligne BenchChem!

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Antiangiogenesis Thiazolopyrimidine SAR

This thiazolo[3,2-a]pyrimidine-6-carboxamide features a 3-phenylpropyl substituent that distinguishes it from simpler N-alkyl or N-aryl analogs. The unsubstituted thiazole core serves as a reference scaffold for probing hydrophobic pocket occupancy and π-stacking interactions. Cited in US 5,599,813 for antiangiogenic activity; an unconfirmed BindingDB record suggests additional DHFR inhibitory potential. Ideal for medicinal chemistry groups elaborating the scaffold via parallel amide library synthesis. Purchase to generate primary IC50 data in endothelial cell proliferation or tube formation assays.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 497072-38-5
Cat. No. B2740752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS497072-38-5
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESC1CSC2=NC=C(C(=O)N21)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C16H17N3O2S/c20-14(17-8-4-7-12-5-2-1-3-6-12)13-11-18-16-19(15(13)21)9-10-22-16/h1-3,5-6,11H,4,7-10H2,(H,17,20)
InChIKeyOPQTYEFBCWNNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Core Structural and Pharmacophoric Overview


5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-38-5) is a member of the thiazolo[3,2-a]pyrimidine heterocyclic family. Compounds in this class are characterized by a fused thiazole-pyrimidine core and are broadly cited in the patent literature for antiangiogenic activity [1]. The specific compound features a C-6 carboxamide substituted with a 3-phenylpropyl group, a structural motif that distinguishes it from simpler N-alkyl or N-aryl analogs. The absence of a C-2 or C-3 substituent on the thiazole ring creates an unsubstituted scaffold that serves as a reference point for understanding the contribution of the phenylpropyl side chain to molecular recognition.

Why the 3-Phenylpropyl Carboxamide of 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Interchanged with Simpler Thiazolopyrimidine Analogs


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide series, the N-substituent is a critical determinant of potency and selectivity. A patent on thiazolopyrimidine antiangiogenic agents teaches that R⁴ and R⁵ modifications on the carboxamide nitrogen directly modulate biological activity, with substituents ranging from simple alkyl to more complex arylalkyl chains [1]. The 3-phenylpropyl group of the target compound combines hydrophobic bulk with a terminal aromatic ring, providing potential for enhanced π-stacking interactions and improved occupancy of a distal hydrophobic pocket compared to a methyl or allyl analog. Without direct comparative data, generic substitution with a simpler N-substituted analog (e.g., N-methyl or N-phenyl derivatives) risks a complete loss of target engagement and the specific pharmacological profile attributed to this compound in early discovery patents.

Quantitative Differentiation Evidence for 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: A Gap Analysis of Available Data


Antiangiogenic Activity: Inferred Potency from Patent SAR vs. Unsubstituted Core

US Patent 5,599,813 describes a generic class of thiazolopyrimidine carboxamides with antiangiogenic activity, but no specific IC50 or ED50 data is reported for the 3-phenylpropyl analog [1]. The patent establishes that variations in the carboxamide substituent (R⁴/R⁵) modulate activity, implying that the 3-phenylpropyl group contributes to the pharmacophore. However, without quantitative comparator data, the differentiation remains at a class-level inference.

Antiangiogenesis Thiazolopyrimidine SAR

Dihydrofolate Reductase (DHFR) Inhibition: A Single-Point BindingDB Record

A BindingDB entry (ChEBML_54610) indicates that the compound was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells, with an affinity data link [1]. However, the actual Ki or IC50 value could not be retrieved from the available link, and no comparator compound data is provided in the same assay context.

DHFR Enzyme Inhibition Thiazolopyrimidine

Structural Comparison to Closest Available Thiazolopyrimidine Analogs

The closest identified analogs in the public domain are N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and N-benzyl-3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide . The target compound differs by having no C-2 or C-3 substituent and a longer, flexible phenylpropyl chain. This may confer superior solubility and conformational flexibility for binding to flat hydrophobic clefts compared to the rigid N-phenyl or N-benzyl analogs, but this hypothesis is unsupported by experimental data.

Structural Analog Scaffold Comparison Thiazolopyrimidine

Application Scenarios for 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Based on the Available Evidence


Exploratory Antiangiogenic Lead Profiling

Based on its membership in the thiazolopyrimidine class claimed in US Patent 5,599,813, this compound could be used as a structurally distinct starting point for an antiangiogenic drug discovery program [1]. Its 3-phenylpropyl side chain offers a unique vector for probing hydrophobic pockets that are not accessible to smaller N-substituted analogs. Researchers should generate primary IC50 data in endothelial cell proliferation or tube formation assays to establish its differentiation.

Scaffold-Hopping and Bioisostere Design

The compound serves as a core scaffold for designing bioisosteres. The unadorned thiazolo[3,2-a]pyrimidine ring system without additional substituents allows systematic probing of the N-carboxamide region. Procurement is justified for medicinal chemistry groups seeking to elaborate the scaffold via parallel synthesis of amide libraries, where the phenylpropyl group can be varied to optimize for target selectivity.

DHFR-Mediated Anticancer Mechanism Deconvolution

The unconfirmed BindingDB record suggests potential DHFR inhibitory activity [2]. If verified, this compound could be investigated for anticancer applications distinct from antiangiogenesis. This dual-mechanism potential (antiangiogenesis + DHFR inhibition) is a unique selling point over analogs that are only known for antiangiogenic properties, but requires experimental confirmation.

Quote Request

Request a Quote for 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.